molecular formula C23H25N3O B6587239 N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226454-96-1

N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B6587239
CAS No.: 1226454-96-1
M. Wt: 359.5 g/mol
InChI Key: IOZAHVCJOATYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinoline core, a piperidine ring, and a dimethylphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 4-chloroquinoline can react with piperidine under basic conditions to form 4-piperidinylquinoline.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the piperidine-quinoline intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is explored for its potential as an antimicrobial and anticancer agent. The quinoline core is known for its ability to intercalate with DNA, which can inhibit the replication of cancer cells and microorganisms.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. The piperidine ring is a common feature in many pharmaceuticals, contributing to the compound’s bioactivity and pharmacokinetic properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting the replication process. The piperidine ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperine: An alkaloid with a piperidine ring, known for its bioenhancing properties.

    Quinacrine: Another quinoline derivative used as an antiprotozoal agent.

Uniqueness

N-(3,4-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the combination of its structural features: the quinoline core, the piperidine ring, and the dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(3,4-dimethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-10-11-18(14-17(16)2)24-21-15-22(23(27)26-12-6-3-7-13-26)25-20-9-5-4-8-19(20)21/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAHVCJOATYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.